molecular formula C₁₄H₁₇NO₇ B1140344 (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine CAS No. 149913-46-2

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine

Cat. No.: B1140344
CAS No.: 149913-46-2
M. Wt: 311.29
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine is a complex organic compound belonging to the indolizidine alkaloid family. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a hexahydroindolizine core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexahydroindolizine core, followed by the introduction of acetoxy groups through esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The acetoxy groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for research into new pharmaceuticals and bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Comparison with Similar Compounds

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine can be compared to other indolizidine alkaloids, such as swainsonine and castanospermine While these compounds share a similar core structure, they differ in their functional groups and biological activities

List of Similar Compounds

  • Swainsonine
  • Castanospermine
  • Indolizidine 209D

Properties

IUPAC Name

[(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXMIOMJNNRVNX-HBJVGIJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CN2[C@@H]([C@@H]1OC(=O)C)[C@@H](C=CC2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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